3-(2,4-Dimethylphenyl)-2-oxopropanoic acid
Description
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring with methyl groups at the 2- and 4-positions and a ketone group at the α-carbon of the propanoic acid backbone. These compounds often serve as intermediates in enzymatic reactions, such as in the biosynthesis of amino acid derivatives or secondary metabolites .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
DUAAFCALCDXGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylenes) with an appropriate acyl chloride, followed by hydrolysis. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
-
Friedel-Crafts Acylation:
- Reactants: 2,4-Dimethylbenzene, Acyl chloride (e.g., acetyl chloride)
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Reflux
-
Hydrolysis:
- Reactants: Acylated product
- Conditions: Aqueous acidic or basic medium
Industrial Production Methods: Industrial production of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid can be oxidized to 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid.
Reduction: The keto group can be reduced to form 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Differences
- This may influence reactivity in enzyme-catalyzed reactions or metabolic stability.
- Comparison with Indolyl Derivative: The 3-(3-indolyl)-2-oxopropanoic acid () exhibits a planar aromatic indole ring, enabling π-π interactions with proteins or nucleic acids. Its role in modulating tryptophan metabolism contrasts with the methylphenyl analog, which lacks polar functional groups for similar interactions.
Biological Activity
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 192.21 g/mol. This compound belongs to the class of substituted phenylpropanoic acids and is characterized by its unique structural features, which significantly influence its biological activity. Recent studies have indicated its potential in various biological applications, particularly in enzyme inhibition and anti-inflammatory processes.
Chemical Structure
The structural formula of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid highlights the presence of a phenyl ring with two methyl groups at the 2 and 4 positions, alongside a 2-oxopropanoic acid moiety. This configuration is crucial for its interaction with biological macromolecules.
Enzyme Inhibition
Research indicates that 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid exhibits significant enzyme inhibition properties. It has been shown to bind effectively to the active sites of specific enzymes, modulating their activity, which is critical for therapeutic applications. The compound's ability to inhibit enzymes suggests potential uses in treating conditions linked to enzyme dysregulation, such as inflammation and pain management.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory and analgesic properties in various studies. Its mechanism involves the modulation of biochemical pathways associated with inflammation. The presence of the 2-oxopropanoic acid moiety is pivotal for these interactions, allowing it to influence inflammatory responses effectively.
Case Studies
- In Vitro Studies : In vitro experiments have shown that 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid can significantly reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in clinical settings.
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have revealed that this compound exhibits high binding affinity towards various target enzymes involved in inflammatory pathways. The docking scores indicate a favorable interaction profile, supporting its role as a potential therapeutic agent .
Comparative Data Table
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid | C11H12O3 | Methyl groups at positions 2 and 4 | Enzyme inhibition, anti-inflammatory |
| 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid | C11H12O3 | Methyl groups at positions 3 and 5 | Potentially similar activities |
| 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid | C11H12O3 | Methyl groups at positions 3 and 4 | Under investigation |
| 3-(4-Methylphenyl)-2-oxopropanoic acid | C11H12O3 | Methyl group at position 4 only | Comparative studies ongoing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
